molecular formula C7H9N3O2 B6201980 methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate CAS No. 2112653-02-6

methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate

Cat. No.: B6201980
CAS No.: 2112653-02-6
M. Wt: 167.2
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Description

Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with a fused ring system and are widely studied for their biological properties.

Uniqueness

Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate is unique due to its specific ring fusion and the presence of both pyrrole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2112653-02-6

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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